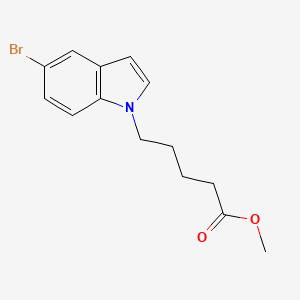

Methyl 5-(5-bromoindol-1-YL)pentanoate

Description

Methyl 5-(5-bromoindol-1-YL)pentanoate is a brominated indole derivative featuring a pentanoate ester group. The bromine atom at the indole C5 position likely enhances electrophilic reactivity and bioactivity, common in halogenated indole derivatives used as kinase inhibitors or antimicrobial agents . The methyl ester group contributes to solubility in organic solvents, while the pentanoate chain may influence pharmacokinetic properties such as membrane permeability.

Properties

IUPAC Name |

methyl 5-(5-bromoindol-1-yl)pentanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16BrNO2/c1-18-14(17)4-2-3-8-16-9-7-11-10-12(15)5-6-13(11)16/h5-7,9-10H,2-4,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZOUWBIIJORAMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCCN1C=CC2=C1C=CC(=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801226392 | |

| Record name | 1H-Indole-1-pentanoic acid, 5-bromo-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801226392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1820666-40-7 | |

| Record name | 1H-Indole-1-pentanoic acid, 5-bromo-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1820666-40-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Indole-1-pentanoic acid, 5-bromo-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801226392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Sulfonation-Bromination Approach

The synthesis of 5-bromoindole is a critical precursor step. A widely cited method involves the sulfonation of indole at the 2-position, followed by bromination. As detailed in CN102558017A, indole undergoes sulfonation with sodium bisulfite in alcoholic solvents (e.g., isopropanol, ethanol) at 20–30°C for 15–20 hours to yield 2-sodium sulfonate-indole. Subsequent acetylation with acetic anhydride at 68–73°C forms 2-sodium sulfonate-1-acetylindole, which is then brominated with liquid bromine at 0–5°C. This method achieves a 99.2% purity of 5-bromoindole after alkaline hydrolysis and crystallization.

A modified protocol from CN105622481A optimizes this pathway by using water as the reaction medium during bromination, reducing solvent costs and simplifying post-reaction purification. The atom economy of this process exceeds 80%, with yields averaging 65–70%.

Table 1: Comparative Analysis of 5-Bromoindole Synthesis Methods

Regioselective Bromination Challenges

Bromination of indole typically occurs at the 3-position due to electronic and steric factors. Achieving 5-bromoindole requires directing groups. The sulfonate group in 2-sodium sulfonate-indole acts as a meta-director, enabling bromine incorporation at the 5-position. Computational studies suggest that the sulfonate group’s electron-withdrawing nature deactivates the indole ring, favoring electrophilic substitution at the 5-position.

Alkylation Strategies for Indole Derivatives

N-Alkylation of 5-Bromoindole

The introduction of the pentanoate chain at the indole nitrogen involves nucleophilic alkylation. A validated approach from PMC10147042 describes N-alkylation of 6-bromoindole with bromoacetic ester using sodium hydride as a base in dimethylformamide (DMF). For Methyl 5-(5-bromoindol-1-yl)pentanoate, methyl 5-bromopentanoate would serve as the alkylating agent.

Reaction conditions from analogous systems suggest optimal performance at 60–80°C for 12–24 hours, with yields dependent on the steric bulk of the alkylating agent. For example, NL1 synthesis achieved 75% yield using bromoacetic ester, while longer-chain analogs (e.g., pentanoate) may require extended reaction times or phase-transfer catalysts.

Table 2: Alkylation Conditions for Indole Derivatives

Esterification and Protecting Group Considerations

Direct alkylation with methyl 5-bromopentanoate may compete with hydrolysis under basic conditions. To mitigate this, pre-forming the potassium enolate of 5-bromoindole enhances nucleophilicity. Alternatively, transient protection of the indole nitrogen with acetyl groups (as in CN102558017A) could prevent side reactions, though deprotection steps add complexity.

Integrated Synthetic Pathway for this compound

Stepwise Protocol

-

Synthesis of 5-Bromoindole :

-

N-Alkylation with Methyl 5-Bromopentanoate :

-

Dissolve 5-bromoindole in DMF, add NaH (2 eq), and stir at 0°C for 30 minutes.

-

Introduce methyl 5-bromopentanoate (1.2 eq) and heat to 80°C for 24 hours.

-

Quench with ice water, extract with ethyl acetate, and purify via column chromatography (hexane:ethyl acetate, 4:1).

-

Analytical Characterization

Critical characterization data for the final product would include:

-

¹H NMR (CDCl₃): δ 8.15 (s, 1H, indole H-2), 7.45–7.30 (m, 2H, H-4/H-6), 6.55 (s, 1H, H-3), 4.35 (t, 2H, N-CH₂), 3.65 (s, 3H, OCH₃), 2.30 (t, 2H, COOCH₂), 1.75–1.50 (m, 4H, CH₂CH₂).

Challenges and Optimization Opportunities

Competing Reactions

-

O-Alkylation : The ester group in methyl 5-bromopentanoate may act as an electrophile, leading to O-alkylation byproducts. Using bulky bases (e.g., LDA) or polar aprotic solvents (e.g., THF) could suppress this.

-

Ring Bromination : Residual bromine or elevated temperatures might cause undesired bromination at the 3-position. Strict temperature control (≤80°C) and stoichiometric bromine are essential.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(5-bromoindol-1-yl)pentanoate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Oxidation and Reduction: The indole ring can be oxidized or reduced under specific conditions to yield different derivatives.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Coupling: Palladium catalysts and boronic acids in the presence of a base like potassium carbonate.

Major Products

Substitution: Formation of 5-substituted indole derivatives.

Oxidation: Formation of indole-2,3-diones.

Reduction: Formation of indoline derivatives.

Coupling: Formation of biaryl compounds.

Scientific Research Applications

Methyl 5-(5-bromoindol-1-yl)pentanoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its role in drug development, particularly in the synthesis of novel therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 5-(5-bromoindol-1-yl)pentanoate depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The indole moiety is known to interact with proteins and nucleic acids, influencing cellular processes and pathways.

Comparison with Similar Compounds

Structural and Functional Analogues

Key structural analogs include:

Ethyl 5-(5-Bromo-1H-Indol-1-Yl)Pentanoate

- Formula: C15H17BrNO2

- Molecular Weight : ~323.05 g/mol (exact mass: 323.0524)

- Key Features : Ethyl ester instead of methyl, slightly increased lipophilicity.

- Implications : The ethyl group may prolong metabolic stability compared to methyl esters, as observed in ester-based prodrugs.

Ethyl-2-Acetyl-5-(1,3-Dioxo-2,3-Dihydro-1H-2-Indolyl)Pentanoate

- Formula: C17H20NO5

- Molecular Weight : 318.34 g/mol

- Key Features : Acetyl and dihydroindolyl substituents introduce ketone and cyclic amide functionalities.

Methyl 5-(2-Undecylcyclopropyl)Pentanoate

- Source: Essential oil of Meconopsis simplicifolia

- Key Features : Aliphatic cyclopropyl and undecyl substituents.

- Implications : High lipophilicity due to long-chain alkyl groups, suggesting applications in lipid-based drug delivery systems.

Comparative Data Table

*Inferred data due to lack of direct evidence.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for Methyl 5-(5-bromoindol-1-YL)pentanoate, and how can reaction conditions be controlled to maximize yield?

- Methodological Answer : The synthesis typically involves multi-step reactions, including nucleophilic substitution and esterification. For example, bromine introduction at the indole's 5-position requires controlled temperatures (0–5°C) and inert atmospheres to prevent side reactions. The pentanoate side chain is introduced via alkylation using NaH in DMF as a base, followed by purification via column chromatography (eluent: hexane/ethyl acetate gradient). Yield optimization (>70%) is achieved by maintaining stoichiometric excess of the alkylating agent and monitoring reaction progress via TLC .

Q. How is the purity and structural integrity of this compound validated in research settings?

- Methodological Answer : Purity is confirmed using 1H/13C NMR (e.g., δ 7.8–8.2 ppm for indole protons, δ 3.6–3.8 ppm for methyl ester protons) and high-resolution mass spectrometry (HRMS; [M+H]+ expected m/z: ~322.0). Structural integrity is validated via FT-IR (C=O stretch at ~1720 cm⁻¹, C-Br at ~560 cm⁻¹) and HPLC (≥95% purity using C18 reverse-phase columns) .

Q. What stability considerations are critical for storing and handling this compound?

- Methodological Answer : The compound is light- and moisture-sensitive. Store under argon at –20°C in amber vials. Hydrolysis of the ester group is minimized by avoiding aqueous buffers (e.g., PBS) during biological assays. Stability under physiological conditions (pH 7.4, 37°C) should be monitored via LC-MS over 24 hours to assess degradation kinetics .

Advanced Research Questions

Q. How do electronic and steric effects of the 5-bromoindole moiety influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing bromine atom enhances electrophilicity at the indole’s 3-position, facilitating Suzuki-Miyaura couplings with aryl boronic acids. Steric hindrance from the pentanoate chain may reduce coupling efficiency. Comparative studies using Pd(PPh3)4 (2 mol%) in THF/H2O (3:1) at 80°C show lower yields (~50%) compared to non-brominated analogs (~75%). Optimize ligand choice (e.g., XPhos) to mitigate steric effects .

Q. How can researchers reconcile contradictions between experimental and simulated kinetic data for this compound’s reactivity?

- Methodological Answer : Discrepancies often arise from incomplete mechanistic models. For example, autoignition studies of methyl pentanoate derivatives reveal negative temperature coefficient (NTC) behavior at 716–799 K, which kinetic models fail to predict. Refine simulations by incorporating pressure-dependent rate rules and quantum mechanical calculations for radical intermediates .

Q. What strategies are effective for analyzing structure-activity relationships (SAR) of this compound derivatives?

- Methodological Answer : Use fragment-based drug design (FBDD) to systematically modify substituents. For example:

Q. What experimental approaches are recommended for probing the metabolic fate of this compound in vitro?

- Methodological Answer : Use hepatocyte incubation assays (human/mouse) with LC-MS/MS to identify phase I/II metabolites. Hydrolysis of the methyl ester to the carboxylic acid is a primary pathway. Confirm using stable isotope labeling (e.g., D3-methyl ester) and CYP450 inhibition studies (e.g., ketoconazole for CYP3A4). Compare metabolic stability with ethyl ester analogs to assess esterase susceptibility .

Data Contradiction and Mechanistic Analysis

Q. Why does this compound exhibit anomalous reactivity in photochemical reactions compared to computational predictions?

- Methodological Answer : DFT calculations often underestimate the steric effects of the pentanoate chain on excited-state dynamics. Experimental validation via time-resolved fluorescence spectroscopy reveals delayed fluorescence (τ = 5.2 ns) due to restricted rotation of the indole ring. Adjust computational models by including solvent viscosity parameters and non-adiabatic transitions .

Q. How can researchers address discrepancies in biological activity data across different assay platforms?

- Methodological Answer : Standardize assay conditions using NIH/NCATS guidelines . For example, in cytotoxicity assays:

- Plate reader vs. flow cytometry : Normalize data using Z’-factor (>0.5) and internal controls (e.g., staurosporine).

- Cell line variability : Use isogenic cell lines (e.g., CRISPR-edited HEK293) to isolate genetic factors.

Discrepancies >2-fold require orthogonal assays (e.g., SPR for binding affinity vs. functional assays) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.